4-Chloro-2-(2-fluoro-phenoxy)-phenol
CAS No.:
Cat. No.: VC13848192
Molecular Formula: C12H8ClFO2
Molecular Weight: 238.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H8ClFO2 |
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Molecular Weight | 238.64 g/mol |
IUPAC Name | 4-chloro-2-(2-fluorophenoxy)phenol |
Standard InChI | InChI=1S/C12H8ClFO2/c13-8-5-6-10(15)12(7-8)16-11-4-2-1-3-9(11)14/h1-7,15H |
Standard InChI Key | WWPNIQDVWMISJO-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)OC2=C(C=CC(=C2)Cl)O)F |
Introduction
Chemical Structure and Nomenclature
Structural Characterization
4-Chloro-2-(2-fluoro-phenoxy)-phenol consists of two aromatic rings connected by an ether linkage. The primary phenol ring features a chlorine atom at the para position (C4) and a phenoxy group at the ortho position (C2). The secondary phenoxy ring bears a fluorine atom at its own ortho position (C2'). The molecular formula is , with a molecular weight of 254.64 g/mol.
The spatial arrangement of substituents imposes steric and electronic effects. The electron-withdrawing chlorine and fluorine atoms enhance the acidity of the phenolic hydroxyl group (, estimated) . The compound’s planar structure facilitates π-π interactions, relevant in agrochemical binding .
Synthesis and Manufacturing
Route Selection and Optimization
Synthesis of diaryl ethers typically employs Ullmann condensation or nucleophilic aromatic substitution. A patent detailing the synthesis of 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxyl) aniline provides a relevant framework.
Stepwise Synthesis
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Acylation: Protect the hydroxyl group of 4-chloro-2-aminophenol using acetic anhydride to form 4-chloro-2-acetamidophenol.
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Etherification: React with 2-fluorophenol derivatives under basic conditions (e.g., KCO) in polar aprotic solvents (DMSO or DMF) at 110–130°C .
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Deprotection: Hydrolyze the acetamide group using HCl/ethanol to yield the final product.
Challenges: Competitive side reactions at elevated temperatures reduce yields. The patent reports a 37% yield for a similar compound, highlighting the need for catalytic optimization (e.g., CuI for Ullmann reactions).
Industrial Scalability
Physicochemical Properties
Thermal and Physical Constants
Comparative data from analogous compounds suggests:
The elevated logP value indicates lipophilicity, favoring membrane permeability in pesticidal applications .
Spectroscopic Data
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IR Spectroscopy: O-H stretch (~3200 cm), C-Cl (750 cm), and C-F (1100 cm) .
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NMR: NMR signals at δ 6.8–7.5 ppm (aromatic protons), δ 5.2 ppm (phenolic -OH) .
Applications in Agrochemicals and Pharmaceuticals
Insect Growth Regulation
Diaryl ethers are key intermediates in benzoylurea insecticides like flufenoxuron, which inhibit chitin synthesis . The fluorine atom enhances binding affinity to target enzymes, while the chlorine improves photostability.
Antibacterial Agents
Fluorophenolic derivatives exhibit broad-spectrum activity against Gram-positive bacteria. The compound’s ability to disrupt cell wall synthesis is under investigation .
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